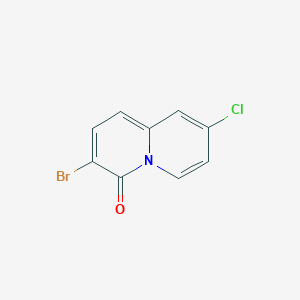

3-bromo-8-chloro-4H-quinolizin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-chloroquinolizin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-8-2-1-7-5-6(11)3-4-12(7)9(8)13/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUXAUZFJIWGMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=C(C2=O)Br)C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1888905-63-2 | |

| Record name | 3-bromo-8-chloro-4H-quinolizin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Halogenated 4h Quinolizin 4 One Derivatives

Strategies for Constructing the 4H-Quinolizin-4-one Core Structure

The formation of the fundamental 4H-quinolizin-4-one skeleton is a critical step in the synthesis of its halogenated derivatives. Various modern synthetic methods have been developed to assemble this bicyclic system, offering different advantages in terms of efficiency, substrate scope, and reaction conditions.

Palladium catalysis has become a powerful tool for the construction of complex heterocyclic systems. researchgate.net Annulation reactions, where a new ring is formed on a pre-existing one, are particularly effective. These methods often involve the cross-coupling of appropriately functionalized precursors, such as aryl or vinylic halides with alkynes, to build the quinolizinone core in a single step. researchgate.net For instance, palladium-catalyzed annulation of alkynes can proceed via carbopalladation followed by an intramolecular nucleophilic substitution to generate the heterocyclic product. researchgate.net These reactions are valued for their tolerance of various functional groups and generally provide good yields. researchgate.net Different strategies, such as [4+3] or [2+2+3] annulations, have been developed to access polycyclic aromatic hydrocarbons, and similar principles can be applied to heterocyclic scaffolds. nih.gov

| Reaction Type | Key Intermediates | General Applicability | Reference |

|---|---|---|---|

| Cross-coupling/Annulation | Aryl/Vinylic Palladacycles | Construction of diverse hetero- and carbocycles | researchgate.net |

| [4+3] Decarboxylative Annulation | C-H activation intermediates | Assembly of seven-membered rings in polycyclic systems | nih.gov |

| Annulation of Arynes | Aryne intermediates | Synthesis of phenanthridinones from o-halobenzamides | dntb.gov.ua |

Organocatalysis offers a metal-free alternative for the synthesis of complex molecules, often providing high enantioselectivity. Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly efficient for building complex scaffolds from simple starting materials. mdpi.com For example, trienamine-mediated [4+2]-cycloaddition followed by a nucleophilic ring-closing reaction has been used to construct highly functionalized hydroisoquinoline scaffolds. rsc.orgdocumentsdelivered.com These methodologies can be adapted for the synthesis of quinolizine-type structures by carefully selecting the dienal and dienophile components. mdpi.com The power of this approach lies in its ability to generate molecular complexity and diversity in a controlled manner. mdpi.comrsc.org

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings. wikipedia.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular metathesis of a diolefinic precursor to form a cycloalkene and volatile ethylene. wikipedia.org RCM has proven effective for creating a wide range of ring sizes, including the five- and six-membered nitrogen heterocycles that form the basis of the quinolizine system. wikipedia.orgnih.gov The synthesis of quinolizinone scaffolds can be achieved by designing a suitable acyclic precursor containing two terminal alkene functionalities that, upon cyclization, yield the desired bicyclic structure. researchgate.net The functional group tolerance of modern RCM catalysts allows for the synthesis of complex and highly functionalized heterocyclic compounds. nih.gov

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methods have been developed for the synthesis of 4H-quinolizin-4-ones. bohrium.comacs.org One such strategy involves a sequential nucleophilic addition–cyclization reaction between a 2-methylenepyridine substrate and an alkynyl ester, promoted by a simple base like potassium hydroxide. acs.org This approach allows for the construction of two C-C bonds and one C-N bond in a single operation, affording 3-substituted 4H-quinolizin-4-ones in high yields. acs.orgacs.org Another efficient one-pot method combines a Sonogashira coupling with an annulation reaction to produce the quinolizinone core. researchgate.net

| Reaction Type | Starting Materials | Key Features | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Addition–Cyclization | 2-Methylenepyridine, Alkynyl ester | Mild, cost-efficient, broad scope | Up to 93% | bohrium.comacs.org |

| Sonogashira Coupling/Annulation | Substituted iodoarenes, 2-Alkylazaarenes | Tolerates unsaturated bonds | Moderate to excellent | researchgate.net |

Biocatalysis presents an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov The enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds has been successfully demonstrated by integrating three distinct enzymes: a phenylacetate-CoA ligase, a malonyl-CoA synthase, and a type III polyketide synthase (PKS). nih.govrsc.org This one-pot enzymatic approach utilizes 2-(pyridine-2-yl) acetic acid and malonic acid as starting materials. nih.gov The key step involves the intramolecular cyclization of a diketide intermediate, formed by the condensation of 2-pyridylacetyl-CoA and malonyl-CoA, catalyzed by the type III PKS. nih.govresearchgate.net This biocatalytic route paves the way for producing these complex alkaloids in engineered microorganisms, avoiding the harsh conditions often associated with chemical synthesis. nih.govrsc.org

Regioselective Halogenation Approaches on Quinolizinone and Related Scaffolds

Once the 4H-quinolizin-4-one core is assembled, the next critical step is the regioselective introduction of halogen atoms. Achieving precise control over the position of halogenation on an aromatic system is a significant synthetic challenge.

For related heterocyclic systems like quinolines, various methods for regioselective halogenation have been established. Metal-free protocols have been developed for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. rsc.orgnih.govresearchgate.net This reaction proceeds at room temperature with high generality and, in most cases, complete regioselectivity. rsc.orgresearchgate.net Similarly, iron(III)-catalyzed halogenation of 8-amidoquinolines in water provides an efficient route to 5-halogenated products. mdpi.com

The synthesis of bromo-substituted quinolines, which are valuable synthetic intermediates, can be achieved through various routes. For instance, 6-bromo-4-iodoquinoline (B1287929) can be synthesized from 4-bromoaniline (B143363) through a multi-step process involving cyclization, chlorination, and subsequent iodination. atlantis-press.com Another approach involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides, which can selectively yield 4-bromoisoquinolines or 4-bromoisoquinolones depending on the reaction conditions. researchgate.net These established halogenation methodologies for quinoline (B57606) and isoquinoline (B145761) systems provide a strategic blueprint for the regioselective synthesis of compounds like 3-bromo-8-chloro-4H-quinolizin-4-one, where sequential or directed halogenation reactions would be employed to install the bromine and chlorine atoms at the desired C3 and C8 positions of the pre-formed quinolizinone core.

| Method | Reagent | Position Selectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Metal-Free Halogenation | Trihaloisocyanuric acid | C5 of 8-substituted quinolines | Metal-free, mild conditions, atom economical | rsc.orgnih.gov |

| Iron(III)-Catalyzed Halogenation | N-Halosuccinimide | C5 of 8-amidoquinolines | Catalytic iron, aqueous medium | mdpi.com |

| Multi-step Synthesis | POCl₃, NaI | C4 and C6 of quinoline | Builds halogenation into the overall synthesis | atlantis-press.com |

Directed C–H Halogenation Strategies

Direct C–H bond functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to creating carbon-halogen bonds without the need for pre-functionalized substrates. researchgate.net This strategy often employs a directing group (DG) on the substrate, which coordinates to a metal catalyst and positions it in close proximity to a specific C–H bond, thereby ensuring high regioselectivity. beilstein-journals.org

For a 4H-quinolizin-4-one scaffold, a substituent at a suitable position could act as a directing group to guide halogenation to a specific site. While direct examples on the 4H-quinolizin-4-one system are not extensively documented, numerous studies on related heterocycles like quinolines demonstrate the feasibility of this approach. Transition metals such as palladium, rhodium, and copper are commonly employed in these transformations. researchgate.netbeilstein-journals.org The challenge in applying this to this compound would involve a two-fold strategy, potentially a sequential directed halogenation or the use of a substrate already containing one of the halogens.

Metal-Catalyzed Halogenation Reactions

Transition-metal-catalyzed reactions provide a versatile platform for the synthesis of organohalides under milder conditions and with greater selectivity than traditional methods. nih.gov Copper and palladium catalysts are particularly prevalent in the halogenation of heterocyclic compounds. beilstein-journals.org

Copper-catalyzed methods, for instance, have been successfully used for the C–H halogenation of 2-arylpyridines and quinolines. beilstein-journals.org These reactions often utilize inexpensive copper salts and a variety of halogen sources. A potential route to a di-halogenated quinolizinone could involve a copper-catalyzed process. For example, a selective bromination could be followed by a chlorination step, or vice-versa, on the parent 4H-quinolizin-4-one.

Palladium catalysis has been utilized in the synthesis of 4-bromoisoquinolines through an electrocyclic reaction of 2-alkynyl benzyl azides in the presence of PdBr₂ and CuBr₂. researchgate.net This demonstrates a method where halogenation is concurrent with heterocycle formation. Such a strategy could be adapted for the quinolizinone system, potentially constructing the core and introducing a bromine atom in a single step.

Table 1: Examples of Metal-Catalyzed Halogenation on Related Heterocycles

| Catalyst System | Halogen Source | Substrate Example | Product | Yield |

|---|---|---|---|---|

| PdBr₂ / CuBr₂ / LiBr | Internal (from salts) | 2-Alkynyl benzyl azide | 4-Bromoisoquinoline | Good |

| CuI | N-Iodosuccinimide (NIS) | 2-Phenylpyridine | 2-(2-Iodophenyl)pyridine | High |

This table presents data from methodologies that could be adapted for the synthesis of halogenated 4H-quinolizin-4-ones.

Metal-Free Halogenation Protocols

To address the economic and environmental concerns associated with transition metals, metal-free halogenation protocols have gained significant traction. mdpi.com These methods often rely on inexpensive and readily available halogenating agents and can offer excellent regioselectivity.

A prominent strategy involves the use of trihaloisocyanuric acids, which are atom-economical halogen sources. nih.govrsc.org An operationally simple, metal-free protocol has been established for the regioselective C5–H halogenation of 8-substituted quinolines. nih.govrsc.org This reaction proceeds at room temperature under air, showcasing a highly practical and economical route to halogenated quinolines. rsc.org Applying this principle to a substituted 4H-quinolizin-4-one could enable selective halogenation at a geometrically remote position.

Another metal-free approach utilizes N-halosuccinimides (NXS, where X = Cl, Br, I) often activated by an initiator like tert-butyl hydroperoxide (TBHP) to generate halogen radicals. chemrxiv.org This system has been used for the site-selective C-H bromination and chlorination of the benzo-core of quinoxalinones, demonstrating excellent regioselectivity under mild conditions. chemrxiv.org This radical-based methodology could be a viable path for introducing halogens onto the 4H-quinolizin-4-one ring system.

Electrochemical Halogenation Methods

Electrosynthesis represents a green and sustainable approach to chemical transformations, using electrical current as a traceless reagent to drive reactions. rsc.orgnih.gov Electrochemical halogenation typically involves the anodic oxidation of simple and inexpensive halide sources (e.g., potassium or sodium halides), which also serve as the electrolyte. researchgate.netrsc.org

This technique has been effectively applied to the C3–H halogenation of quinoline-4(1H)-ones in an undivided cell, providing a convenient and environmentally friendly route to various halogenated products. researchgate.net The process shows broad substrate scope and is scalable. researchgate.net A similar electrochemical protocol could be envisioned for the 4H-quinolizin-4-one core, allowing for direct C-H halogenation without the need for external chemical oxidants or metal catalysts. nih.gov The regioselectivity could be controlled by the electronic properties of the quinolizinone ring and the reaction conditions. On-site generation of halogen gas via halide electrolysis offers a flexible alternative, separating the electrochemical cell from the halogenation reactor, which allows for a wider range of substrates and reaction conditions. rsc.org

Integration of Halogenation into Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules in a single operation, minimizing waste and purification steps. nih.gov Integrating a halogenation step into such a sequence offers a powerful route to complex halogenated heterocycles like this compound.

This integration can be achieved in several ways:

Use of Halogenated Precursors: A starting material already containing a bromine or chlorine atom can be used in a multi-component reaction to construct the final quinolizinone ring system. For example, a halogenated pyridine (B92270) or other precursor could be employed in a reaction that forms the second ring.

In-Situ Halogenation: A cascade reaction could first form the 4H-quinolizin-4-one core, followed by a one-pot halogenation step without isolating the intermediate. This approach relies on the compatibility of the cyclization and halogenation conditions.

Halogenation as part of the Cascade: The halogenating agent can be an active participant in the cascade itself. For instance, a metal-catalyzed haloalkynylation reaction involves the simultaneous addition of a halogen and an alkynyl group across an unsaturated bond, which could be a key step in building a functionalized quinolizinone. nih.gov

Copper-catalyzed multicomponent cascade reactions have been developed for synthesizing other complex heterocycles, demonstrating the feasibility of combining multiple bond-forming events in one pot under catalytic control. rsc.org The development of a similar cascade involving halogenation would be a highly innovative and efficient strategy for accessing molecules like this compound.

Chemical Transformations and Reactivity of Halogenated 4h Quinolizin 4 One Derivatives

Mechanistic Studies of Halogenated Quinolizinone Reactions

Detailed mechanistic studies specifically on 3-bromo-8-chloro-4H-quinolizin-4-one are scarce. However, the mechanisms of its probable reactions can be postulated based on analogous systems. The quinolizinone ring is electron-deficient, a characteristic that is enhanced by the electron-withdrawing effect of the carbonyl group at position 4. This electronic feature is central to understanding its reactivity.

Reactions at the halogen-substituted positions, particularly nucleophilic aromatic substitution (SNAr), would likely proceed through a Meisenheimer-type intermediate. In this proposed mechanism, the nucleophile would attack the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic σ-complex. The stability of this intermediate is crucial for the reaction to proceed, and it is influenced by the electron-withdrawing nature of the quinolizinone core. The subsequent departure of the halide ion restores the aromaticity of the ring. Computational studies on related heterocyclic systems could provide valuable insights into the transition states and intermediates involved in such transformations, helping to predict the regioselectivity and reaction rates.

Directed Functionalization at Halogen-Substituted Positions

The bromine and chlorine substituents on the 4H-quinolizin-4-one core are key handles for introducing further molecular diversity. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Nucleophilic Transformations at Halogen Sites

The electron-deficient nature of the quinolizinone ring system facilitates nucleophilic aromatic substitution (SNAr) at the halogenated positions. The bromine atom at position 3 is expected to be more susceptible to nucleophilic attack than the chlorine atom at position 8. This is due to the combined effects of the higher polarizability of the C-Br bond and the greater ability of bromide to act as a leaving group compared to chloride. Furthermore, position 3 is part of the pyridinone ring, which is activated by the adjacent electron-withdrawing carbonyl group.

A variety of nucleophiles could be employed to displace the halogen atoms. These reactions would typically be carried out in polar aprotic solvents at elevated temperatures.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (NaOMe) | 3-methoxy-8-chloro-4H-quinolizin-4-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-(phenylthio)-8-chloro-4H-quinolizin-4-one |

| Amine | Piperidine (B6355638) | 3-(piperidin-1-yl)-8-chloro-4H-quinolizin-4-one |

| Azide | Sodium azide (NaN₃) | 3-azido-8-chloro-4H-quinolizin-4-one |

In addition to traditional SNAr reactions, palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of halogenated quinolizinones. The C-Br bond is generally more reactive in these transformations than the C-Cl bond, allowing for selective reactions.

| Coupling Reaction | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-aryl-8-chloro-4H-quinolizin-4-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-alkynyl-8-chloro-4H-quinolizin-4-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-amino-8-chloro-4H-quinolizin-4-one |

| Heck Coupling | Alkene, Pd catalyst, base | 3-alkenyl-8-chloro-4H-quinolizin-4-one |

Radical Processes Involving Halogen Functionality

While less common for aromatic halides compared to alkyl halides, radical reactions can potentially be initiated at the C-Br and C-Cl bonds under specific conditions. Homolytic cleavage of the carbon-halogen bond can be induced by radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a suitable hydrogen-atom donor like tributyltin hydride (Bu₃SnH). This would result in the reductive dehalogenation of the quinolizinone. The C-Br bond is weaker than the C-Cl bond and would therefore be expected to undergo radical cleavage more readily.

These radical intermediates could also participate in addition reactions to alkenes or alkynes, forming new carbon-carbon bonds.

Electrophilic and Nucleophilic Substitution Reactions on the Quinolizinone Core

The inherent electronic properties of the 4H-quinolizin-4-one ring system make it generally unreactive towards electrophilic aromatic substitution. The electron-deficient nature of both the pyridine (B92270) and pyridinone rings deactivates them to attack by electrophiles. Under forced conditions, any substitution would likely be directed by the existing substituents and the electronic landscape of the heterocyclic core.

Conversely, the electron-poor character of the quinolizinone core makes it susceptible to nucleophilic attack, not just at the halogenated positions, but potentially at other sites on the ring. For instance, strong nucleophiles might add to the α,β-unsaturated system in a Michael-type addition.

Oxidation and Reduction Chemistry of Halogenated Quinolizinone Systems

The 4H-quinolizin-4-one system contains functional groups that can undergo oxidation and reduction. The carbonyl group at position 4 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄). More potent reducing agents, like lithium aluminum hydride (LiAlH₄), could potentially reduce both the carbonyl group and the pyridinone ring.

Oxidation of the quinolizinone core is less straightforward and could lead to ring-opening or complex degradation products, depending on the oxidant used. The pyridine ring is generally resistant to oxidation, but strong oxidizing agents could potentially lead to the formation of N-oxides.

Annulation and Rearrangement Pathways

Annulation reactions typically refer to the construction of a new ring onto an existing molecule. For this compound, functional groups introduced at the halogenated positions could serve as starting points for building additional fused rings. For example, a 3-amino derivative could be a precursor for the synthesis of a fused pyrimidine or imidazole ring.

Rearrangement reactions of the 4H-quinolizin-4-one core itself are not well-documented. However, under certain conditions, such as photochemical irradiation or in the presence of strong acids or bases, skeletal rearrangements could potentially occur, leading to isomeric heterocyclic systems. The specific pathways would be highly dependent on the reaction conditions and the substitution pattern of the quinolizinone.

Advanced Spectroscopic Characterization and Structural Elucidation of Halogenated 4h Quinolizin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved. bg.ac.rs

In the ¹H NMR spectrum of a 4H-quinolizin-4-one core, protons on the heterocyclic and pyridine (B92270) rings resonate in the aromatic region, typically between δ 6.5 and 9.5 ppm. The precise chemical shift of each proton is influenced by its electronic environment, including the effects of substituents.

For 3-bromo-8-chloro-4H-quinolizin-4-one, the five aromatic protons would exhibit distinct signals. The protons on the pyridone ring (H-1, H-2) and the pyridine ring (H-6, H-7, H-9) are subject to deshielding effects from the electronegative nitrogen atom and the carbonyl group. The presence of a bromine atom at the C-3 position and a chlorine atom at the C-8 position will further influence the chemical shifts. Electronegative halogens typically cause a downfield shift for adjacent protons.

Based on data from related quinolizinone structures, the expected chemical shifts can be predicted. rsc.orgnih.gov For instance, in a parent 4H-quinolizin-4-one, the proton at C-1 often appears at a lower field due to its proximity to the carbonyl group. The introduction of the C-3 bromo and C-8 chloro substituents would lead to predictable shifts in the remaining protons compared to the unsubstituted parent compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 8.8 - 9.2 | d | ~7.0 |

| H-2 | 7.6 - 7.9 | s | - |

| H-6 | 8.9 - 9.3 | d | ~7.5 |

| H-7 | 7.2 - 7.5 | t | ~7.5 |

Note: Predicted values are based on analyses of similar heterocyclic systems and general substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The 4H-quinolizin-4-one skeleton contains nine distinct carbon signals. The carbonyl carbon (C-4) is the most deshielded, typically appearing in the δ 155-165 ppm region. Carbons directly attached to the nitrogen (C-6, C-9a) are also found downfield.

The carbons bearing the halogen substituents (C-3 and C-8) will have their chemical shifts significantly impacted. The carbon attached to bromine (C-3) is expected to resonate around δ 110-120 ppm, while the carbon attached to the more electronegative chlorine (C-8) would appear further downfield. The remaining carbon signals can be assigned based on their expected electronic environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~128 |

| C-2 | ~125 |

| C-3 | ~115 |

| C-4 | ~160 |

| C-5a | ~140 |

| C-6 | ~145 |

| C-7 | ~126 |

| C-8 | ~132 |

| C-9 | ~118 |

Note: Predicted values are based on analyses of similar heterocyclic systems and general substituent effects. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the two aromatic rings.

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for linking protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. For this compound, an HMBC experiment would be vital to confirm the positions of the bromine and chlorine atoms by observing long-range correlations from the remaining protons to the halogen-substituted carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the quinolizinone ring. This peak is typically observed in the range of 1640-1660 cm⁻¹.

Other significant absorptions would include C=C and C=N stretching vibrations from the aromatic rings, which appear in the 1450-1620 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The presence of the carbon-halogen bonds would be indicated by absorptions in the fingerprint region (below 1000 cm⁻¹). Specifically, the C-Cl stretch typically appears around 700-800 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, generally between 500-650 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic C-H | 3050 - 3150 | Medium |

| C=O Stretch | α,β-Unsaturated Ketone | 1640 - 1660 | Strong |

| C=C/C=N Stretch | Aromatic Rings | 1450 - 1620 | Medium-Strong |

| C-Cl Stretch | Aryl Halide | 700 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the 4H-quinolizin-4-one core allows for π → π* transitions, which result in strong absorption bands in the UV-Vis region. Typically, quinolizinone derivatives exhibit multiple absorption maxima (λmax). The exact positions of these maxima are sensitive to the substitution pattern on the aromatic rings. Halogen substituents can cause a bathochromic (red) shift in the absorption bands due to their ability to extend the conjugation through their lone pairs. The spectrum would likely show complex absorption patterns, reflecting the rich electronic structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₅BrClNO), the exact mass can be calculated with high precision.

A key feature in the mass spectrum would be the characteristic isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a distinctive cluster of peaks for the molecular ion (M⁺), M+2, and M+4, confirming the presence of one bromine and one chlorine atom.

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₉H₅⁷⁹Br³⁵ClNO | 256.9243 |

| [M+2]⁺ | C₉H₅⁸¹Br³⁵ClNO / C₉H₅⁷⁹Br³⁷ClNO | 258.9222 / 258.9214 |

Analysis of the fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) would provide further structural information. Common fragmentation pathways for such heterocyclic systems often involve the loss of CO, followed by the sequential loss of the halogen atoms.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry. For a novel compound like this compound, obtaining single crystals suitable for X-ray diffraction would be a primary goal after its synthesis and purification.

The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For this compound, X-ray analysis would confirm the planarity of the quinolizinone core, the precise locations of the bromine and chlorine substituents on the aromatic rings, and the bond lengths and angles of the entire molecule. Furthermore, the analysis would reveal intermolecular interactions in the solid state, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound.

While specific crystallographic data for this compound is not available, the following table illustrates the type of information that would be obtained from such an analysis, based on data for similar halogenated organic molecules.

Interactive Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₄BrClNO |

| Formula Weight | 273.50 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 865.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 2.10 g/cm³ |

| R-factor | < 0.05 |

Note: The data in this table is illustrative and represents typical values for a small organic molecule with halogen substituents. Actual experimental values would need to be determined.

Correlating Spectroscopic Data with Quantum Chemical Calculations

In modern structural elucidation, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed alongside experimental spectroscopic methods. mdpi.com This synergistic approach allows for a more confident and detailed assignment of spectroscopic signals and a deeper understanding of the molecule's electronic structure. nih.gov

For this compound, DFT calculations would be used to predict various spectroscopic properties, including ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These theoretical predictions can then be correlated with the experimentally obtained spectra. A strong correlation between the calculated and experimental data provides powerful evidence for the proposed structure. mdpi.com

The process typically involves the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation using a selected DFT functional and basis set.

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the IR and Raman spectra.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method, and then converted to chemical shifts.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum.

Discrepancies between the calculated and experimental data can often be informative, highlighting specific structural features or environmental effects not accounted for in the calculation. The following table provides a hypothetical correlation between experimental and calculated ¹³C NMR data for this compound.

Interactive Table 2: Hypothetical Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (DFT/B3LYP/6-31G*) | Δδ (ppm) |

| C1 | 125.4 | 126.1 | -0.7 |

| C2 | 128.9 | 129.5 | -0.6 |

| C3 | 115.2 | 116.0 | -0.8 |

| C4 | 160.1 | 160.9 | -0.8 |

| C6 | 138.5 | 139.2 | -0.7 |

| C7 | 122.8 | 123.5 | -0.7 |

| C8 | 130.5 | 131.1 | -0.6 |

| C9 | 118.3 | 119.0 | -0.7 |

| C10 | 142.6 | 143.4 | -0.8 |

Note: This data is illustrative. The level of theory (DFT/B3LYP/6-31G) is a commonly used method for such calculations. The small differences (Δδ) between experimental and calculated values would indicate a good agreement and support the structural assignment.*

By combining the concrete evidence from X-ray crystallography with the detailed insights from computationally correlated spectroscopic data, a comprehensive and unambiguous structural determination of this compound can be achieved.

Quantum Chemical and Computational Investigations of Halogenated 4h Quinolizin 4 One Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations are instrumental in predicting a wide array of properties for compounds like 3-bromo-8-chloro-4H-quinolizin-4-one, where experimental data may be scarce. By solving the Kohn-Sham equations, DFT can elucidate the electron density and, from it, derive essential chemical information. For quinolizinone and its derivatives, DFT studies, often employing hybrid functionals like B3LYP with appropriate basis sets, can offer a deep understanding of their behavior at a molecular level.

Geometric Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometric optimization calculations using DFT would allow for the determination of bond lengths, bond angles, and dihedral angles of this compound that correspond to a minimum on the potential energy surface. This process is crucial as the electronic properties are highly dependent on the molecular geometry. For related heterocyclic compounds, studies have shown that DFT methods can accurately predict geometries that are in good agreement with experimental data from techniques like X-ray crystallography. Conformational analysis, although likely limited for a rigid fused-ring system like this quinolizinone, would explore any potential rotational isomers, ensuring the global minimum energy structure is identified.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy, Energy Gap, Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nature of the bromine and chlorine atoms, as well as the carbonyl group, would be expected to influence the energies and distributions of these frontier orbitals significantly. The electron density distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. The regions around the hydrogen atoms and potentially the halogen atoms could exhibit positive potential.

Reactivity Indices (e.g., Fukui Functions, Hardness, Softness, Electronegativity)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

These indices would provide a more nuanced understanding of the reactivity of this compound beyond simple FMO analysis.

Ionization Potential and Electron Affinity

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. According to Koopmans' theorem, the IP can be approximated by the negative of the HOMO energy, and the EA by the negative of the LUMO energy. These values are fundamental in understanding the molecule's redox properties and its behavior in charge-transfer processes.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species such as transition states that are difficult to observe experimentally. For a molecule like this compound, density functional theory (DFT) would be a suitable method to investigate reaction pathways.

Hypothetical Reaction Coordinate Profile

| Reaction Coordinate | Reactant | Transition State | Product |

| Energy (kcal/mol) | 0 | 25 | -10 |

| Key Bond Distances (Å) | C-Br: 1.90 | C-Br: 2.20 | C-Nu: 1.50 |

| C-Cl: 1.75 | C-Cl: 1.75 | C-Cl: 1.75 |

This table represents a hypothetical nucleophilic aromatic substitution reaction, a common reaction type for halogenated aromatic compounds. The values are illustrative and not based on actual computations for this compound.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, aiding in the identification and characterization of molecules.

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | 7.0 - 8.5 |

| ¹³C NMR | Chemical Shift (ppm) | 110 - 160 |

| IR Spectroscopy | C=O Stretch (cm⁻¹) | ~1650 |

| UV-Vis Spectroscopy | λmax (nm) | ~300-350 |

Note: These are estimated values based on the general characteristics of the 4H-quinolizin-4-one core and the expected influence of halogen substituents. Actual experimental or computed values may differ.

Computational Photochemistry and Photophysical Property Prediction

The interaction of molecules with light is a fundamental area of study with applications in materials science and photomedicine. Computational methods can predict the excited-state properties of molecules. For this compound, time-dependent density functional theory (TD-DFT) would be the method of choice to explore its photochemistry.

Predicted Photophysical Properties

| Property | Predicted Value |

| Singlet-Triplet Energy Gap (eV) | ~0.5 - 1.0 |

| Fluorescence Quantum Yield | Low |

| Intersystem Crossing Rate | High |

The presence of heavy atoms like bromine is known to enhance intersystem crossing, which would likely lead to a low fluorescence quantum yield for this molecule. These values are speculative.

Structure-Reactivity Relationships from Computational Data

Computational data can provide valuable insights into the relationship between the structure of a molecule and its chemical reactivity. By calculating various molecular descriptors, it is possible to predict how a molecule will behave in a chemical reaction.

Calculated Molecular Descriptors

| Descriptor | Value (arbitrary units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack |

| LUMO Energy | -2.0 eV | Susceptibility to nucleophilic attack |

| Molecular Electrostatic Potential | Negative region around C=O | Site for electrophilic interaction |

These values are for illustrative purposes and highlight the types of data that would be generated in a computational study. The electron-withdrawing nature of the bromine and chlorine atoms would be expected to lower the HOMO and LUMO energy levels, influencing the molecule's reactivity.

Photochemistry of Halogenated 4h Quinolizin 4 One Derivatives

Photo-Induced Processes and Reaction Pathways

Upon absorption of light, halogenated 4H-quinolizin-4-one derivatives are promoted to an electronically excited state. From this state, the molecule can undergo several competing processes. The primary pathways include radiative decay, such as fluorescence and phosphorescence, where the molecule returns to the ground state by emitting a photon. Alternatively, non-radiative decay pathways, including internal conversion and intersystem crossing to a triplet state, can occur. msu.edu

For aryl halides, a critical photo-induced process is the potential for photodissociation of the carbon-halogen bond. nih.gov The energy of the absorbed photon can be channeled into breaking this bond, leading to the formation of radical species. This process is particularly relevant for bromo and iodo derivatives. nih.gov The subsequent reactions of these radicals can lead to a variety of photochemical transformations. researchgate.net Visible-light-induced energy transfer is another crucial pathway, where an excited photosensitizer transfers its energy to the quinolizinone molecule, initiating a chemical reaction without direct absorption of light by the substrate itself. researchgate.net This strategy provides an alternative reaction pathway and has been increasingly utilized in organic synthesis. researchgate.netrsc.org

Electronic Excitation and Excited State Dynamics (Singlet and Triplet States)

The absorption of a photon elevates the molecule from its ground singlet state (S₀) to an excited singlet state (S₁ or higher). msu.edu This transition is typically very fast. The initial excited state formed must be a singlet state, as direct excitation to a triplet state is a spin-forbidden process. msu.edulibretexts.org

Once in the excited singlet state (S₁), the molecule's fate is governed by its excited-state dynamics:

Internal Conversion (IC): The molecule can rapidly lose energy as heat and relax to the lowest vibrational level of the S₁ state or even return to the S₀ state without emitting light. msu.edu

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This process is known as fluorescence and occurs from the singlet excited state. msu.edu

Intersystem Crossing (ISC): The excited singlet state (S₁) can convert to a lower-energy triplet state (T₁). msu.edu This process involves a change in electron spin multiplicity and is often facilitated by the presence of heavy atoms like bromine, a phenomenon known as the "heavy-atom effect." nih.gov In 3-bromo-8-chloro-4H-quinolizin-4-one, the bromine atom is expected to significantly enhance the rate of intersystem crossing.

From the triplet state (T₁), the molecule can also relax via radiative (phosphorescence) or non-radiative pathways. Phosphorescence is light emission during the transition from a triplet state to a singlet state and is generally slower than fluorescence. msu.edu Triplet states have longer lifetimes than singlet states, making them more likely to participate in chemical reactions with other molecules. libretexts.orgresearchgate.net The competition between photo-Fries-type rearrangements from singlet states and free radical formation from triplet states has been observed in other aromatic systems. researchgate.net

Fluorescence and Luminescence Characteristics

Halogenated 4H-quinolizin-4-one derivatives often exhibit fluorescence, emitting light typically in the blue to green region of the spectrum. For instance, a series of 3-phenylpyrano[4,3-b]quinolizine compounds, which share a related core structure, were found to fluoresce between 446 nm and 515 nm in ethanol. mdpi.com The specific emission wavelength and intensity are highly dependent on the substitution pattern on the quinolizine ring and the surrounding environment.

The presence of halogens can influence luminescence in several ways. While they can enhance intersystem crossing and thus potentially quench fluorescence in favor of phosphorescence, they also modify the electronic properties of the molecule, which can shift emission wavelengths. nih.gov Some quinolizinone derivatives have been noted for their high fluorescence quantum yields. kthmcollege.ac.in

Table 1: Illustrative Photophysical Data for Related Heterocyclic Compounds This table is generated based on data for related quinoline (B57606) and quinolizine derivatives to illustrate typical properties, not for this compound itself.

| Compound Class | Substituent | Solvent | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 3-Phenylpyrano[4,3-b]quinolizine | Varies | Ethanol | 446 - 515 | Not Specified | mdpi.com |

| Aminoquinoline Derivative | 6-Amino | Not Specified | Not Specified | up to 83% | researchgate.net |

| Enaminone Ligand | 4-Methoxyphenylamino | Not Specified | Green Emission | 41% | researchgate.net |

The photophysical properties of quinolizinone derivatives, like many fluorescent molecules, are often sensitive to the solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance (and thus its absorption and emission spectra) when dissolved in different solvents. unesp.br Changes in solvent polarity can alter the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission maxima. unesp.brnih.gov

For quinoline derivatives, a bathochromic (red) shift in the absorption maximum with increasing solvent polarity has been observed, indicating that the ground state is better solvated by more polar solvents. unesp.br Both the maximum absorption wavelength and the fluorescence quantum yield can be affected by the solvent's dielectric constant. researchgate.netunesp.br Specific solute-solvent interactions, such as hydrogen bonding, can also play a crucial role and may not be captured by simple models based on solvent polarity alone. rsc.org The interplay between the solute and solvent can influence non-radiative decay rates, thereby affecting the fluorescence lifetime and quantum yield. researchgate.net

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are weakly emissive in dilute solutions become highly luminescent upon aggregation. acs.orgacs.org This is the opposite of the more common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished at high concentrations due to intermolecular π–π stacking. acs.orgacs.org The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations or vibrations, in the aggregated state. acs.org These motions typically serve as non-radiative decay pathways in solution, and their restriction in aggregates blocks these pathways, forcing the excited molecule to decay radiatively. acs.org

While the broader quinoline family has been shown to exhibit AIE, particularly in Schiff base complexes with zinc(II), the phenomenon in quinolizine systems is also an area of active research. rsc.orgresearchgate.net For example, certain 3-phenylpyrano[4,3-b]quinolizine derivatives that lack a bulky substituent at a specific position were found to exhibit AIE properties, maintaining strong fluorescence as they aggregated in water/ethanol mixtures. mdpi.com This suggests that the quinolizine core can be a viable platform for designing AIE-active materials, provided the molecular structure is appropriately tuned to promote RIM upon aggregation. mdpi.com

Photochemical Transformations and Cycloadditions

Beyond photophysical decay, the excited states of halogenated quinolizinones can undergo chemical reactions. As mentioned, the homolysis of the carbon-halogen bond is a key photochemical transformation for aryl halides, initiating radical-based reaction cascades. nih.govresearchgate.net

Another important class of photochemical reactions is cycloaddition. Excited state molecules can react with other unsaturated molecules (alkenes, alkynes) to form cyclic products. For example, the [2+2] photoaddition of an excited C=S bond onto a C=C bond has been identified as a main photochemical pathway for related thionucleosides. researchgate.net While specific examples involving this compound are not detailed in the search results, the conjugated system of the quinolizinone ring is susceptible to such reactions. The triplet state, with its longer lifetime and diradical character, is often the key intermediate in these transformations. msu.edu These reactions provide a powerful method for constructing complex molecular architectures under mild, light-induced conditions. researchgate.net

Mechanisms of Photoreduction and Photo-oxidation

Detailed experimental studies on the mechanisms of photoreduction and photo-oxidation specifically for this compound are not available in the reviewed scientific literature. Therefore, a data-driven account of these processes for this specific compound cannot be provided at this time.

Electrochemical Behavior of Halogenated 4h Quinolizin 4 One Derivatives

Redox Potentials and Electron Transfer Mechanisms

The redox potential of a molecule is a measure of its tendency to accept or donate electrons. For aza-aromatic compounds like 4H-quinolizin-4-one derivatives, the primary electrochemical process of interest is typically reduction, which involves the acceptance of one or more electrons into the molecule's lowest unoccupied molecular orbital (LUMO).

The introduction of halogen atoms, such as bromine and chlorine, which are electron-withdrawing groups, is expected to significantly influence the redox potential of the 4H-quinolizin-4-one core. wikipedia.orgstudypug.com Electron-withdrawing substituents pull electron density away from the aromatic system, which in turn lowers the energy of the LUMO. rsc.org A lower LUMO energy makes it more favorable for the molecule to accept an electron, resulting in a less negative (or more positive) reduction potential. nih.gov Therefore, 3-bromo-8-chloro-4H-quinolizin-4-one is anticipated to be more easily reduced than the parent, unsubstituted 4H-quinolizin-4-one.

The electron transfer mechanism for such compounds in aprotic media generally proceeds in two successive one-electron steps. utexas.edu The first step is the reversible formation of a radical anion (M•⁻), followed by a second, often quasi-reversible or irreversible, electron transfer to form a dianion (M²⁻). utexas.edu

Step 1: M + e⁻ ⇌ M•⁻ (Radical anion formation) Step 2: M•⁻ + e⁻ ⇌ M²⁻ (Dianion formation)

The stability of the resulting dianion can be influenced by subsequent chemical reactions, such as protonation from residual water or the solvent. utexas.edu

Cyclic Voltammetry Studies for Characterization of Electrochemical Processes

Cyclic voltammetry is a powerful technique used to study the redox behavior of chemical species. utexas.edu A cyclic voltammogram of this compound would be expected to show two reduction peaks in the cathodic scan, corresponding to the two-step electron transfer process.

The first reduction wave, corresponding to the formation of the radical anion, is likely to be reversible. This is characterized by a peak separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons, in this case, one) at room temperature and an anodic peak upon scan reversal of similar magnitude to the cathodic peak. rsc.org The second reduction wave, leading to the dianion, may exhibit a larger peak separation and a less pronounced or absent anodic peak, indicating a quasi-reversible or irreversible process due to the higher reactivity of the dianion. utexas.edu

Correlation of Electrochemical Data with Molecular Structure and Electronic Properties

The electrochemical data obtained from cyclic voltammetry can be directly correlated with the molecular and electronic structure of the compound. The reduction potentials are a direct reflection of the LUMO energy levels. The more electron-withdrawing the substituents are, the lower the LUMO energy and the more positive the reduction potential. rsc.orgnih.gov

Below is an illustrative data table showing the expected trend in reduction potentials for a series of halogenated 4H-quinolizin-4-one derivatives based on the principles of substituent effects. The values are hypothetical and serve to demonstrate the expected relative differences.

Illustrative Reduction Potentials of 4H-Quinolizin-4-one Derivatives

| Compound | Epc1 (V vs. Ag/AgCl) | Epc2 (V vs. Ag/AgCl) |

|---|---|---|

| 4H-Quinolizin-4-one | -1.80 | -2.20 |

| 3-Bromo-4H-quinolizin-4-one | -1.65 | -2.05 |

| 8-Chloro-4H-quinolizin-4-one | -1.68 | -2.08 |

| This compound | -1.55 | -1.95 |

Radical Anion Formation and Stability

The first step in the electrochemical reduction of this compound is the formation of a radical anion. utexas.edu This species contains an unpaired electron delocalized over the π-system of the molecule. The stability of this radical anion is a key factor in the reversibility of the first reduction wave observed in cyclic voltammetry.

In aprotic solvents, radical anions of aromatic and aza-aromatic compounds can be quite stable, allowing for their characterization by techniques such as electron spin resonance (ESR) spectroscopy. nih.govwikipedia.org The stability of the radical anion of this compound would be enhanced by the extensive conjugation of the quinolizinone ring system, which allows for the delocalization of the unpaired electron and the negative charge. utexas.edu

Influence of Halogenation on Electrochemical Reactivity

Halogenation has a profound impact on the electrochemical reactivity of the 4H-quinolizin-4-one core. The primary influence is the inductive electron-withdrawing effect of the halogen atoms. libretexts.orgopenstax.org This effect makes the aromatic ring more electron-deficient and thus more susceptible to reduction.

The order of electronegativity for the halogens is F > Cl > Br > I. Consequently, a chloro substituent is more electron-withdrawing than a bromo substituent. In this compound, both halogens contribute to making the reduction potential more positive compared to the parent compound. The cumulative effect of two halogen substituents will be more significant than that of a single halogen. wikipedia.org

Furthermore, the presence of halogens can sometimes lead to follow-up chemical reactions after the electron transfer, such as the electrochemical cleavage of the carbon-halogen bond, particularly for iodo and bromo derivatives, although this is generally observed at more negative potentials.

Synthetic Utility and Rational Design Principles for Halogenated 4h Quinolizin 4 One Scaffolds

Halogenated Quinolizinones as Versatile Building Blocks in Organic Synthesis

The 4H-quinolizin-4-one scaffold is a significant heterocyclic structure with attractive physicochemical properties. evitachem.com However, its full potential in small molecule libraries has been underexplored. evitachem.com The introduction of halogen substituents, as seen in 3-bromo-8-chloro-4H-quinolizin-4-one, transforms the core structure into a highly versatile building block for organic synthesis. The bromine and chlorine atoms serve as key synthetic handles, enabling a wide array of post-functionalization modifications through metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from the halogenated quinolizinone precursor. researchgate.netnih.gov The differential reactivity of the carbon-halogen bonds (typically C-I > C-Br >> C-Cl) is a critical feature. mdpi.com In the case of this compound, the C-Br bond at position 3 is expected to be significantly more reactive than the C-Cl bond at position 8. This reactivity difference allows for selective, stepwise functionalization, where the bromine can be targeted first under milder conditions, leaving the chlorine atom available for a subsequent transformation.

Below is a summary of potential cross-coupling reactions applicable to the this compound scaffold, based on established methods for related halogenated heterocycles. nih.govmdpi.comresearchgate.net

| Reaction Name | Catalyst (Typical) | Coupling Partner | Bond Formed | Potential Application on Scaffold |

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Organoboron Reagent (R-B(OH)₂) | C-C | Introduction of aryl or vinyl groups |

| Heck | Palladium (e.g., Pd(OAc)₂) | Alkene | C-C | Alkenylation of the quinolizinone core |

| Sonogashira | Palladium/Copper (e.g., PdCl₂(PPh₃)₂/CuI) | Terminal Alkyne | C-C (sp²-sp) | Introduction of alkynyl moieties |

| Stille | Palladium (e.g., Pd(PPh₃)₄) | Organostannane Reagent (R-SnR'₃) | C-C | Aryl, vinyl, or alkyl group installation |

| Negishi | Palladium or Nickel | Organozinc Reagent (R-ZnX) | C-C | Formation of C-C bonds under mild conditions |

| Buchwald-Hartwig | Palladium (e.g., Pd₂(dba)₃) | Amine, Alcohol, Thiol | C-N, C-O, C-S | Introduction of heteroatom-based functional groups |

This synthetic versatility allows chemists to generate extensive libraries of novel quinolizinone derivatives, each with tailored electronic, steric, and functional properties for various applications.

Strategies for Modulating Reactivity and Selectivity through Halogen Substitution

The identity and position of halogen substituents on an aromatic ring profoundly influence the molecule's reactivity and selectivity in subsequent chemical transformations. lumenlearning.com In this compound, both the bromine and chlorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the aromatic system toward electrophilic substitution compared to an unsubstituted ring. libretexts.orglibretexts.org

Strategies for modulating reactivity and selectivity include:

Selective Cross-Coupling : As mentioned, the greater reactivity of the C-Br bond over the C-Cl bond allows for selective functionalization at the C-3 position. mdpi.com This enables a two-step modification sequence, creating dissymmetric substitution patterns that would be difficult to achieve otherwise.

Inductive Effect Modulation : The strong inductive effect of the halogens lowers the electron density of the quinolizinone ring system. This can influence the acidity of nearby protons and the nucleophilicity of the bridgehead nitrogen atom.

Steric Control : The size of the halogen atoms (Bromine > Chlorine) can provide steric hindrance that directs the approach of reagents, potentially influencing the stereochemical outcome of reactions on adjacent functional groups. libretexts.org The order of reactivity among halogens is influenced by both electronegativity and atomic size, with larger halogens generally being less deactivating in electrophilic substitutions. libretexts.orglibretexts.org

Rational Design of Quinolizinone-Based Scaffolds for Advanced Materials and Chemical Probes

The rational design of molecules with specific functions is a cornerstone of modern chemistry. nih.govrsc.org The halogenated 4H-quinolizin-4-one scaffold is an excellent platform for designing advanced materials and chemical probes due to the predictable influence of its halogen substituents on its physicochemical properties. nih.gov

Design Principles for Tunable Photophysical Properties

Small-molecule fluorescent probes are indispensable tools in chemical biology. nih.govnih.gov The quinolizinone core, as a conjugated heterocyclic system, possesses intrinsic fluorescent properties. The introduction of heavy atoms like bromine and chlorine provides a powerful mechanism for tuning these properties through the "heavy-atom effect." nih.govresearchgate.net

This effect arises from enhanced spin-orbit coupling, a relativistic interaction between an electron's spin and its orbital motion, which becomes more pronounced with increasing atomic number of nearby atoms. researchgate.netyoutube.com Enhanced spin-orbit coupling facilitates intersystem crossing (ISC), the process where a molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁).

Key Design Principles:

Fluorescence Quenching : By increasing the rate of ISC, the heavy atoms provide a non-radiative pathway for the decay of the S₁ state, which competes with fluorescence. This leads to a decrease in fluorescence quantum yield. st-andrews.ac.uk

Phosphorescence Enhancement : A higher population of the T₁ state increases the probability of phosphorescence, which is light emission during the transition from T₁ back to the ground state (S₀). This allows for the design of phosphorescent probes. youtube.comst-andrews.ac.uk

Tuning Excited-State Lifetimes : The heavy-atom effect shortens the lifetime of the triplet state. nih.gov This tunability is critical for applications in photodynamic therapy and time-resolved imaging.

The table below summarizes the general impact of halogenation on the photophysical properties of organic chromophores.

| Photophysical Property | Effect of Increasing Halogen Atomic Mass (Cl → Br → I) | Underlying Mechanism |

| Fluorescence Quantum Yield (Φf) | Decrease | Increased rate of intersystem crossing (k_ISC) |

| Intersystem Crossing Rate (k_ISC) | Increase | Enhanced spin-orbit coupling |

| Phosphorescence Quantum Yield (Φp) | Increase | Higher population of the triplet state (T₁) |

| Phosphorescence Lifetime (τp) | Decrease | Increased rate of T₁ → S₀ transition |

By selecting the type and position of the halogen, designers can fine-tune the emission color, brightness, and lifetime of quinolizinone-based probes for specific biological imaging applications. nih.govnih.gov

Engineering Molecular Interactions and Recognition Elements

The bromine and chlorine atoms on the this compound scaffold are not just synthetic handles; they are also key participants in directing intermolecular interactions, most notably through halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species like a Lewis base. researchgate.netresearchgate.net

Key Design Principles:

Crystal Engineering : Halogen bonds are powerful and reliable tools for controlling the self-assembly of molecules in the solid state. nih.govrsc.orgnih.gov Their strength and high directionality allow for the design of crystalline materials with specific topologies and properties. researchgate.net The Br and Cl atoms on the quinolizinone scaffold can form robust interactions with halogen bond acceptors (e.g., carbonyls, nitrogen atoms) on adjacent molecules, guiding the formation of predictable supramolecular architectures.

Molecular Recognition : In biological systems, halogen bonds are increasingly recognized as important for ligand-protein interactions. A halogenated ligand can form a specific halogen bond with a lone pair on a backbone carbonyl oxygen or an amino acid side chain, enhancing binding affinity and selectivity. The C-Br and C-Cl groups on the quinolizinone scaffold can therefore be rationally designed to target specific pockets in proteins or other biological macromolecules.

Scaffold Hopping and Structural Analogue Design

The this compound framework serves as an excellent starting point for lead optimization and the discovery of novel chemical entities through scaffold hopping and the design of structural analogues.

Scaffold Hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecules that have chemically different core structures. researchgate.netblogspot.com Starting with an active quinolizinone-based compound, one might replace the quinolizinone core with another bicyclic heterocycle (e.g., quinazolinone, quinoline (B57606), benzoxazinone) while retaining the key interaction points—in this case, the halogen bond donors at positions 3 and 8. researchgate.net This approach is valuable for discovering novel, patentable chemical matter, or for overcoming liabilities associated with the original scaffold, such as poor metabolic stability or toxicity. blogspot.commdpi.com

Structural Analogue Design involves retaining the central 4H-quinolizin-4-one scaffold while systematically modifying the substituents to probe structure-activity relationships (SAR). The synthetic accessibility enabled by the C-3 bromine and C-8 chlorine is critical for this process. Analogues can be designed to:

Modulate Halogen Bond Strength : Replacing bromine with iodine would create a stronger halogen bond donor, while replacing chlorine with fluorine would create a much weaker one.

Enhance Photophysical Properties : Swapping bromine for iodine would further enhance the heavy-atom effect.

Improve Pharmacokinetic Properties : Introducing different functional groups via cross-coupling can modulate properties like solubility, lipophilicity, and metabolic stability.

Through these rational design strategies, the this compound scaffold provides a rich foundation for developing new molecules with precisely engineered functions.

Q & A

Q. What statistical methods are appropriate for analyzing substituent effects on solubility or stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.